
Cyanopindolol hemifumarate
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Overview
Description
Cyanopindolol hemifumarate is a chemical compound known for its role as an antagonist at both the serotonin 5-HT1A and 5-HT1B receptors, as well as the beta-adrenergic receptors . This compound is often utilized in scientific research due to its ability to interact with these specific receptors, making it valuable in studies related to neurotransmission and cardiovascular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyanopindolol hemifumarate involves multiple steps, starting with the preparation of the core structure, which includes the indole ring. The key steps typically involve:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Introduction of the Cyanide Group: This step involves the addition of a cyanide group to the indole ring, often through a nucleophilic substitution reaction.
Attachment of the Propanolamine Side Chain: This is done via a nucleophilic substitution reaction where the indole derivative reacts with a suitable epoxide or halohydrin.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves:
Batch or Continuous Flow Reactors: These are used to control reaction conditions precisely.
Purification Steps: Techniques such as recrystallization, chromatography, and distillation are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Receptor Binding Interactions
Cyanopindolol hemifumarate competitively binds to β-adrenoceptors (β1, β2) and serotonin receptors (5-HT1A, 5-HT1B) through stereospecific interactions. Key findings include:
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β-Adrenoceptor Binding : Demonstrates high affinity for β1 and β2 receptors, with equilibrium dissociation constants (Kd) in the nanomolar range. Radioligand binding assays using [125I]-cyanopindolol reveal a 2.5-fold increase in binding capacity in G-protein-coupled membrane vesicles (GPMVs) compared to crude membranes .
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Serotonin Receptor Antagonism : Exhibits Ki values of 0.3–0.5 nM for 5-HT1A and 5-HT1B receptors, outperforming classical antagonists like propranolol .
Table 1: Binding Affinities of this compound
Receptor | Kd (nM) | Ki (nM) | Source |
---|---|---|---|
β1-Adrenoceptor | 0.7 ± 0.1 | 0.9 ± 0.2 | |
β2-Adrenoceptor | 1.2 ± 0.3 | 1.5 ± 0.4 | |
5-HT1A | – | 0.3 ± 0.05 | |
5-HT1B | – | 0.5 ± 0.1 |
Competitive Inhibition Studies
This compound acts as a competitive inhibitor in ligand-binding assays:
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Isoproterenol Competition : Reduces [125I]-cyanopindolol binding by 90% at 10 μM isoproterenol, with a pKi of 5.68 .
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Negative Control Utility : Fails to stabilize CXCR2 receptors in thermal shift assays, confirming specificity for adrenergic/serotonergic targets .
Radioligand Binding Kinetics
Kinetic studies reveal its association (kon) and dissociation (koff) rates:
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Association Rate : kon=1.2×108M−1min−1 for β2-adrenoceptors in GPMVs .
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Dissociation Rate : koff=0.03min−1, indicating prolonged receptor occupancy .
Table 2: Kinetic Parameters for β-Adrenoceptor Binding
Parameter | Value | Condition | Source |
---|---|---|---|
kon | 1.2×108M−1min−1 | 25°C, pH 7.4 | |
koff | 0.03min−1 | GDP-bound state | |
t1/2 | 23.1 min | – |
Thermodynamic Binding Parameters
Binding is entropy-driven, with favorable hydrophobic interactions:
Interaction with G-Protein Coupled Receptors (GPCRs)
This compound stabilizes GPCRs in two distinct conformations:
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Intermediate Orientation : Weak interaction (Kd=1.5μM) with GDP-bound Gα subunits.
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Fully Coupled Orientation : Strong interaction (Kd=0.2μM) enhancing nucleotide exchange rates by 40-fold .
Figure 1: Two-Stage GPCR Activation Mechanism
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Initial binding to intermediate orientation primes Gα C-terminal engagement.
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Transition to fully coupled orientation amplifies cAMP signaling.
Scientific Research Applications
Pharmacological Profile
The compound exhibits a multifaceted pharmacological profile characterized by its interactions with various receptors:
Receptor Type | Binding Affinity (pK) |
---|---|
β1-Adrenoceptor | 10.0 |
β2-Adrenoceptor | 7.4 |
5-HT1A | 8.69 |
5-HT1B | 8.70 |
β3-Adrenoceptor | Variable (partial agonist) |
This table summarizes key findings regarding the binding affinities of cyanopindolol hemifumarate, highlighting its potency across different receptor types.
Scientific Research Applications
This compound is utilized in a variety of research contexts:
Cardiovascular Research
- Beta-Blocker Studies : Used to investigate the physiological effects of beta-blockers on heart rate and blood pressure regulation.
- Inotropic Effects : Research has shown that cyanopindolol can produce positive inotropic effects under certain conditions, mediated through putative β4-adrenoceptors in cardiac tissues .
Neurological Studies
- Mood Regulation : Employed in studies examining the role of serotonin receptors in mood disorders and anxiety.
- Serotonergic Signaling Pathways : Investigated for its influence on intracellular signaling mechanisms involving serotonin, which is critical for understanding depression and anxiety disorders .
Pharmacological Research
- Mechanisms of Drug Action : Cyanopindolol is used to explore interactions between various drugs and their targets, particularly in the context of beta-adrenergic and serotonin receptor modulation .
Case Studies
Several studies have highlighted the applications of this compound:
- Cardiac Function Studies : One study demonstrated that cyanopindolol enhances contractility in rat cardiac tissues, providing insights into its potential therapeutic applications for heart failure .
- Anxiety Models : In animal models, cyanopindolol has been shown to reduce anxiety-like behaviors, suggesting its utility in developing treatments for anxiety disorders .
- Receptor Interaction Studies : Research has detailed how cyanopindolol interacts with multiple receptor types, offering a broader understanding of its pharmacodynamics and therapeutic potential .
Mechanism of Action
Cyanopindolol hemifumarate exerts its effects by binding to and blocking the serotonin 5-HT1A and 5-HT1B receptors, as well as the beta-adrenergic receptors . This antagonistic action prevents the normal binding of endogenous ligands, thereby inhibiting the downstream signaling pathways. The molecular targets include:
Serotonin Receptors: Inhibition of serotonin binding leads to reduced neurotransmission.
Beta-Adrenergic Receptors: Blocking these receptors affects cardiovascular functions by reducing heart rate and contractility.
Comparison with Similar Compounds
Similar Compounds
Pindolol: Another beta-adrenergic receptor antagonist with similar properties but different receptor affinity.
Propranolol: A non-selective beta-adrenergic receptor antagonist used primarily for cardiovascular conditions.
Metoprolol: A selective beta-1 adrenergic receptor antagonist with a different therapeutic profile.
Uniqueness
Cyanopindolol hemifumarate is unique due to its dual antagonistic action on both serotonin and beta-adrenergic receptors, making it a valuable tool in research involving both neurotransmission and cardiovascular studies .
Biological Activity
Cyanopindolol hemifumarate, a compound with the CAS number 69906-86-1, is primarily known for its role as a β-adrenoceptor antagonist and 5-HT1A/1B receptor antagonist . This article provides a comprehensive overview of its biological activity, including its pharmacological effects, receptor interactions, and implications in various physiological contexts.
Pharmacological Profile
Cyanopindolol exhibits a multifaceted pharmacological profile characterized by its interactions with various receptors:
- β-Adrenoceptors : It demonstrates high affinity for β1 and β2-adrenoceptors, functioning as a competitive antagonist. The compound has been shown to exert partial agonist effects at the β3-adrenoceptor, which varies across different tissues .
- 5-HT Receptors : Cyanopindolol acts as an antagonist at 5-HT1A and 5-HT1B receptors, with studies indicating it causes rightward shifts in the serotonin concentration-effect curve without altering the maximum effect. This suggests a competitive antagonistic action .
Receptor Binding Affinities
The binding affinities of cyanopindolol for various receptors have been quantified in several studies. Below is a summary of key findings:
Receptor Type | Binding Affinity (pK) | Study Reference |
---|---|---|
β1-Adrenoceptor | 10.0 | |
β2-Adrenoceptor | 7.4 | |
5-HT1A | 8.69 | |
5-HT1B | 8.70 | |
β3-Adrenoceptor | Variable (partial agonist) |
Cyanopindolol's biological activity can be attributed to several mechanisms:
- Antagonism at β-Adrenoceptors : It inhibits the effects of catecholamines, leading to decreased heart rate and contractility in cardiac tissues. The compound has demonstrated positive inotropic effects under certain conditions, which are mediated through putative β4-adrenoceptors in rat cardiac muscle .
- Calcium Signaling Modulation : In rat cardiomyocytes, cyanopindolol has been shown to increase intracellular calcium levels, contributing to its cardiostimulant effects when interacting with specific adrenoceptor subtypes .
Case Studies and Experimental Findings
Several studies have explored the effects of cyanopindolol in various experimental settings:
- Cardiac Function Studies : In experiments involving rat papillary muscles, cyanopindolol exhibited positive inotropic effects in the presence of phosphodiesterase inhibitors, indicating its potential role in enhancing cardiac contractility through cyclic AMP pathways .
- Vascular Studies : Research on rat aortic rings revealed that cyanopindolol could induce relaxations that were not blocked by selective β3-adrenoceptor antagonists, suggesting alternative pathways or receptor interactions at play .
- Neuropharmacological Effects : Cyanopindolol's antagonistic properties at serotonin receptors have implications for mood regulation and anxiety disorders, as it modulates serotonergic signaling pathways significantly involved in these conditions .
Properties
IUPAC Name |
(E)-but-2-enedioic acid;4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H21N3O2.C4H4O4/c2*1-16(2,3)18-9-12(20)10-21-15-6-4-5-14-13(15)7-11(8-17)19-14;5-3(6)1-2-4(7)8/h2*4-7,12,18-20H,9-10H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBITJKBOWVCCI-WXXKFALUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.C(=C/C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46N6O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.